

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (-)-Maackiain

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Compound of Interest

Compound Name: (-)-Maackiain

Cat. No.: B1675864

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Maackiain is a naturally occurring pterocarpan phytoalexin with a range of biological activities, including anti-inflammatory, antiallergenic, and antifungal properties.^[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **(-)-Maackiain**, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide details its structural elucidation through spectroscopic and crystallographic data, outlines experimental protocols for its analysis, and explores its interaction with key signaling pathways.

Chemical Structure and Identification

(-)-Maackiain is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its chemical identity is firmly established through various analytical techniques.

Systematic Nomenclature and Identifiers

The systematic name for **(-)-Maackiain** according to IUPAC nomenclature is (6aR,12aR)-6a,12a-dihydro-6H-[1][2]dioxolo[3][4]benzofuro[3,2-c]chromen-3-ol.^[5] It is also known by other names such as Inermine and 3-Hydroxy-8,9-methylenedioxypterocarpan.^[5]

Identifier	Value
CAS Number	2035-15-6[5]
Molecular Formula	C ₁₆ H ₁₂ O ₅ [5]
Molecular Weight	284.26 g/mol [5]
InChI	InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1[5]
SMILES	C1[C@@H]2--INVALID-LINK--OC4=CC5=C(C=C24)OCO5[5]

Structural Representation

The chemical structure of **(-)-Maackiain**, illustrating the tetracyclic pterocarpan core and the numbering of the carbon atoms, is depicted below.

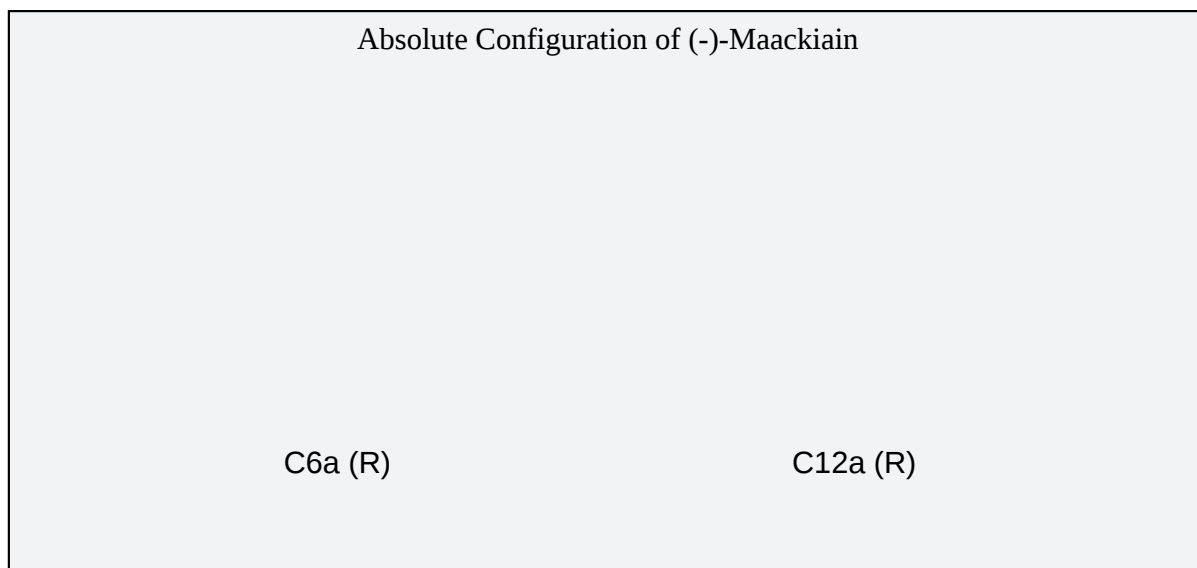
Caption: 2D structure of **(-)-Maackiain** with atom numbering.

Stereochemistry

The biological activity of Maackiain is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers at positions 6a and 12a (systematic numbering) or 6a and 11a (common pterocarpan numbering).

Absolute Configuration

The absolute configuration of naturally occurring **(-)-Maackiain** has been determined as (6aR, 12aR).[5] This configuration is crucial for its specific interactions with biological targets. The "R" designation at each chiral center is determined by the Cahn-Ingold-Prelog priority rules.



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Caption: Stereochemical representation of **(-)-Maackiain**.

Experimental Data

Spectroscopic Data

¹³C NMR: The ¹³C NMR spectrum of **(-)-Maackiain** provides characteristic signals for its 16 carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon, providing a fingerprint of the molecule's carbon skeleton.

Carbon Atom	Chemical Shift (ppm)
Data not available in a readily comparable format from the provided search results.	Assignments would be listed here.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of **(-)-Maackiain**.

MS Technique	Ionization Mode	Key Fragments (m/z)
GC-MS	EI	284 (M+), 283, 134[1]
LC-MS	ESI (-)	283.0612 [M-H] ⁻ , 255.0604, 254.0553[1]

Crystallographic Data

The three-dimensional structure of **(-)-Maackiain** has been confirmed by X-ray crystallography. The crystallographic data is available in the Crystallography Open Database (COD).

Parameter	Value
COD ID	2216815[5]

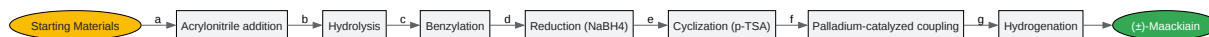
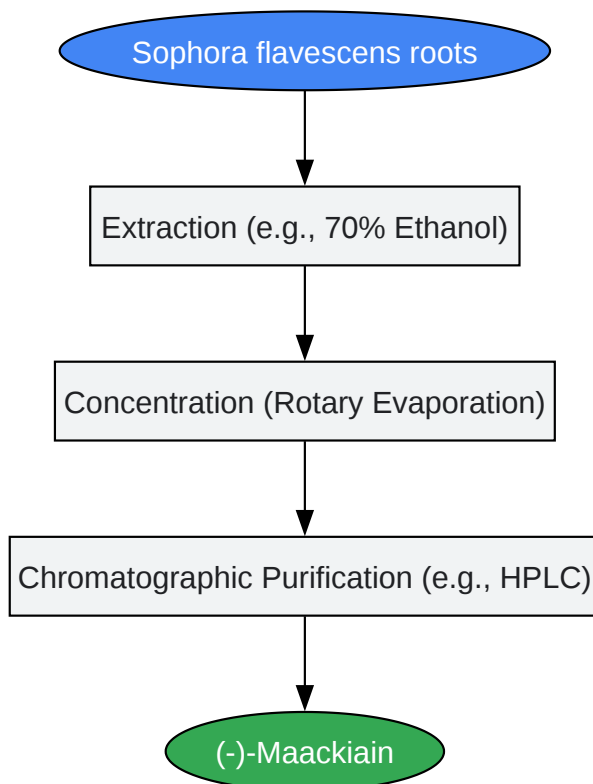
Other crystallographic parameters would be listed here if available.

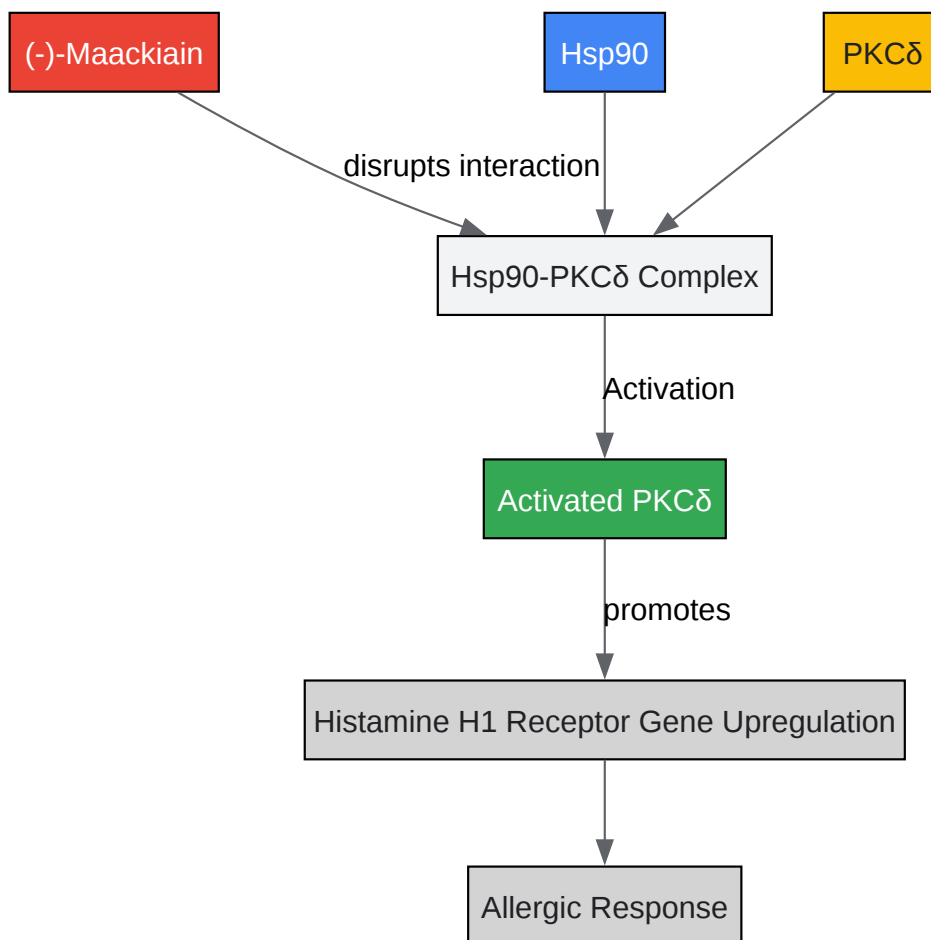
Experimental Protocols

Isolation from *Sophora flavescens*

(-)-Maackiain can be isolated from the roots of *Sophora flavescens*. A general protocol involves the following steps:

- Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 70% ethanol, using methods like reflux or ultrasonication.[6]
- Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.[6]
- Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC), to isolate **(-)-Maackiain**. [7]





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